Cas no 136765-54-3 (5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI))
136765-54-3 structure
Product Name:5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)
CAS-nummer:136765-54-3
MF:C20H26N2
MW:297.452330112457
CID:137647
PubChem ID:45040645
Update Time:2025-04-19
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI)
- TRIMIPRAMINE-D3
- 5H-Dibenzb,fazepine-5-propanamine, 10,11-dihydro-N,.β.-dimethyl-N-(methyl-d3)-
- MLINMETHANOL
- TRIMIPRAMINE-D3,100
- 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine
- AKOS015910997
- 136765-54-3
-
- Inchi: 1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3/i2D3
- InChI-sleutel: ZSCDBOWYZJWBIY-BMSJAHLVSA-N
- LACHT: N1(C2C=CC=CC=2CCC2C=CC=CC1=2)CC(C)CN(C)C([2H])([2H])[2H]
Berekende eigenschappen
- Exacte massa: 297.22800
- Monoisotopische massa: 297.228429076g/mol
- Aantal isotopen atomen: 3
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 317
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 6.5Ų
Experimentele eigenschappen
- PSA: 6.48000
- LogboekP: 4.18600
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-N,b-dimethyl-N-(methyl-d3)-(9CI) Gerelateerde literatuur
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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